

Introduction: The Strategic Value of the Substituted Benzoic Acid Scaffold

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Compound of Interest

Compound Name: *3-Iodo-2-methyl-benzoic acid ethyl ester*

CAS No.: 945740-21-6

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In the landscape of medicinal chemistry and drug development, the benzoic acid framework represents a privileged scaffold. Its simple, rigid structure provides a reliable anchor for pharmacophoric features, while the carboxylic acid group offers a handle for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[1][2] The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic profile, directly influencing its pharmacological activity.

This guide focuses on a particularly versatile subset of this family: derivatives of **3-Iodo-2-methyl-benzoic acid ethyl ester**. This core structure is of significant interest for several reasons:

- **The 2-Methyl Group:** This substituent provides steric hindrance that can influence the conformation of the molecule and its binding to target proteins. It also possesses a mild electron-donating effect, subtly altering the electronics of the aromatic ring.

- **The 3-Iodo Group:** The iodine atom is a uniquely valuable feature. It is a large, lipophilic halogen that can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. More importantly, it serves as an exceptionally versatile synthetic handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions.^[3] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
- **The Ethyl Ester:** Esterification of the carboxylic acid to an ethyl ester is a common strategy to mask the polar carboxylic acid group. This increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. The ester can also function as a prodrug, being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.^[4]

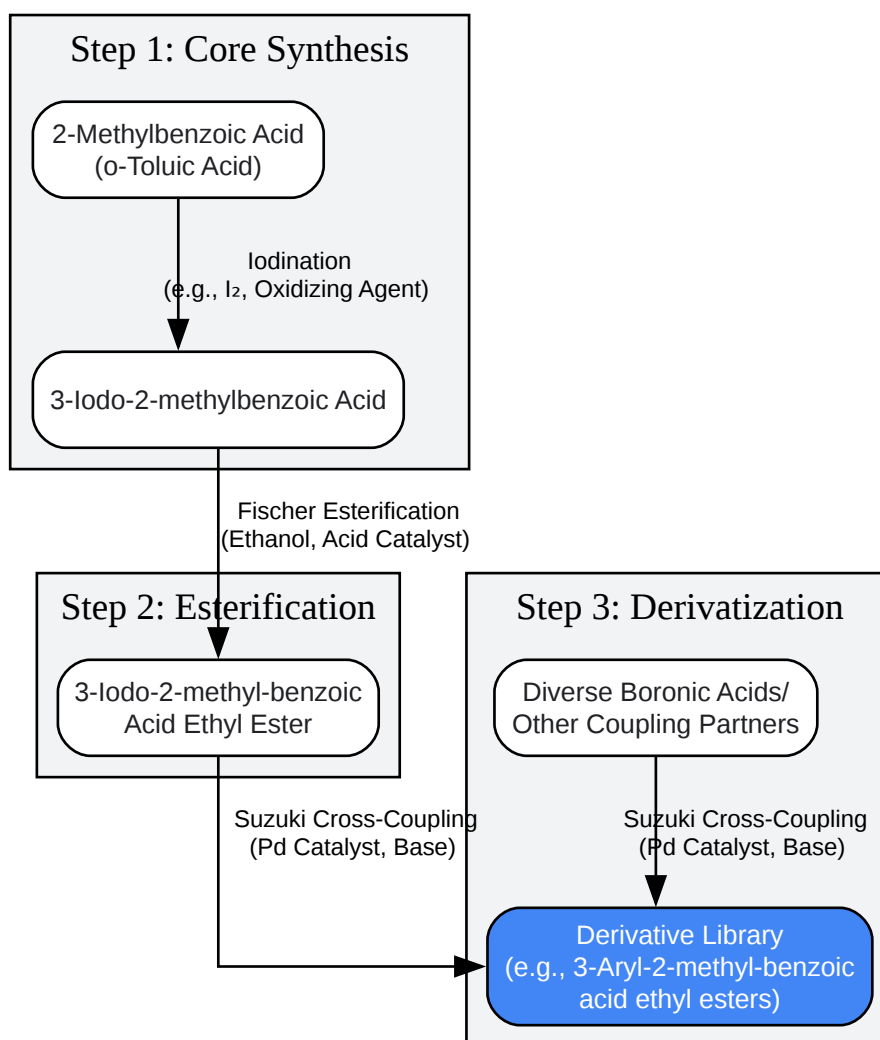
This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the vast potential of this molecular scaffold.

PART 1: Synthetic Strategies and Methodologies

The creation of a library of **3-iodo-2-methyl-benzoic acid ethyl ester** derivatives is a multi-step process. The logical flow involves the synthesis of the core acid, its esterification, and subsequent diversification through functionalization of the iodo group.

Workflow Overview: From Precursor to Diversified Library

The overall synthetic pathway is designed for efficiency and modularity, allowing for the creation of numerous analogs from a common intermediate.



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Caption: Synthetic workflow for derivative library generation.

Synthesis of the Core Intermediate: 3-Iodo-2-methylbenzoic Acid

The foundational step is the regioselective iodination of 2-methylbenzoic acid. Direct iodination of benzoic acids can be challenging, but methods utilizing iodine in the presence of a strong oxidizing agent and often an acid catalyst have proven effective.[5] The choice of reagents is critical for achieving acceptable yields and the desired regioselectivity. While industrial processes for similar compounds exist, a laboratory-scale synthesis requires careful control of conditions.[6]

Experimental Protocol: Iodination of 2-Methylbenzoic Acid

Disclaimer: This is a representative protocol. All chemical reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzoic acid (1.0 eq.).
- Solvent: Add a suitable solvent such as glacial acetic acid.
- Reagents: Add iodine (I₂) (approx. 0.5-0.6 eq.) and an oxidizing agent (e.g., periodic acid, potassium persulfate) (approx. 0.3-0.5 eq.).^[5]
- Catalyst: Slowly add concentrated sulfuric acid as a catalyst.
- Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).^[6]
- Workup: After cooling, the reaction mixture is poured into cold water, often containing a reducing agent like sodium thiosulfate to quench any remaining iodine.
- Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
- Purification: The crude product will likely be a mixture of regioisomers. Purification via recrystallization or column chromatography is essential to isolate the desired 3-iodo-2-methylbenzoic acid.

Esterification: Synthesis of the Ethyl Ester

With the iodinated acid in hand, the next step is esterification. Fischer esterification is a classic, reliable method.^[7] For a more modern and potentially greener approach, solid acid catalysts can be employed, which simplify purification as they can be filtered off.^[8]

Experimental Protocol: Fischer Esterification

- Setup: In a round-bottom flask, dissolve 3-iodo-2-methylbenzoic acid (1.0 eq.) in a large excess of absolute ethanol.

- Catalyst: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
- Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material) and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
- Purification: If necessary, purify the product by column chromatography on silica gel.

Diversification via Suzuki Cross-Coupling

The true power of this scaffold is realized in the derivatization step. The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an aryl halide with a boronic acid, is particularly robust and tolerates a wide range of functional groups.[9]

Experimental Protocol: Suzuki Cross-Coupling

- Setup: To a reaction vial, add **3-iodo-2-methyl-benzoic acid ethyl ester** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
- Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.
- Reaction: Seal the vial and heat the mixture (typically 80-100°C) with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.
- Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired derivative.

PART 2: Analytical Characterization

Unambiguous characterization of the synthesized compounds is paramount for scientific integrity. A combination of spectroscopic methods is used to confirm the structure and assess the purity of the final products.

| Technique | Core: 3-Iodo-2-methyl-benzoic acid ethyl ester | Example Derivative: 3-Phenyl-2-methyl-benzoic acid ethyl ester |
|---------------------|--|---|
| ^1H NMR | Aromatic protons in the 7-8 ppm range (distinct splitting pattern). Ethyl ester signals: quartet ~4.4 ppm (CH_2) and triplet ~1.4 ppm (CH_3). Methyl signal ~2.5 ppm. | Aromatic region becomes more complex (7-8 ppm) due to additional phenyl protons. Ethyl ester and methyl signals remain in similar regions. |
| ^{13}C NMR | Carbonyl carbon ~165 ppm. Aromatic carbons ~125-140 ppm, with the C-I signal being distinct. Ethyl ester carbons ~62 ppm (CH_2) and ~14 ppm (CH_3). Methyl carbon ~20 ppm. | Carbonyl, ester, and methyl signals are similar. Aromatic region shows more signals, including those for the new phenyl ring. The C-I signal is absent, replaced by a C-C signal. |
| Mass Spec (ESI+) | Expected $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ peak corresponding to $\text{C}_{10}\text{H}_{11}\text{IO}_2$ (MW: 290.10). | Expected $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ peak corresponding to $\text{C}_{16}\text{H}_{16}\text{O}_2$ (MW: 240.30). |
| IR Spectroscopy | Strong C=O stretch (ester) ~1720 cm^{-1} . C-O stretch ~1250 cm^{-1} . Aromatic C-H and C=C stretches. | Similar C=O and C-O stretches. The aromatic region may show subtle changes. |

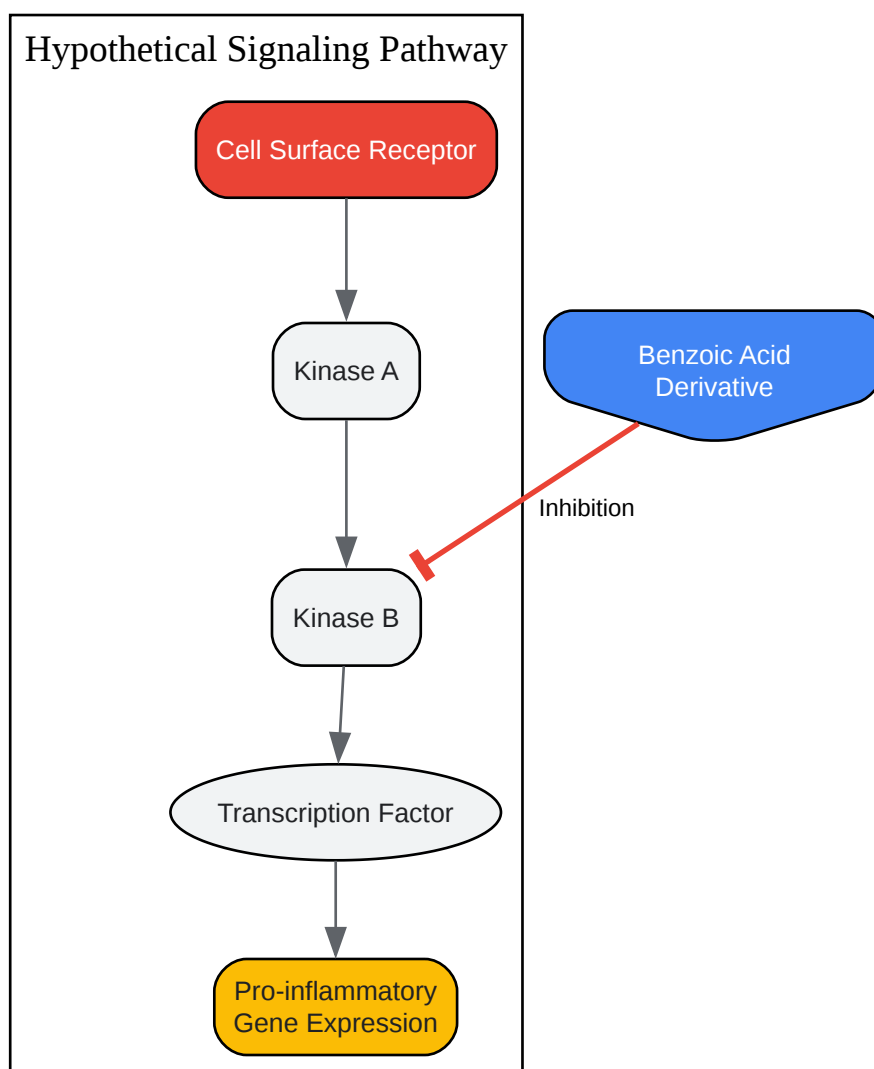
PART 3: Applications in Drug Discovery and Medicinal Chemistry

The derivatization of the **3-iodo-2-methyl-benzoic acid ethyl ester** scaffold allows for the exploration of a wide range of biological activities. Benzoic acid derivatives, in general, have been reported to possess antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. [1][10][11][12] The strategic modifications enabled by this scaffold can be used to optimize potency and selectivity for a specific biological target.

Potential Therapeutic Targets and Mechanisms

- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. Derivatives of this scaffold could be designed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][13]
- **Enzyme Inhibition:** The scaffold can be tailored to fit into the active sites of various enzymes. For example, substituted 2-hydroxybenzoic acids have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of proteins involved in cellular metabolism.[14]
- **Antimicrobial Activity:** The introduction of different aryl or heteroaryl groups can modulate the antimicrobial spectrum and potency of the compounds.[10]
- **Anticancer Agents:** Benzoic acid derivatives have been investigated for their potential as anticancer agents, with activity demonstrated against various cancer cell lines.[15]
- **Modulators of Proteostasis:** Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems like the ubiquitin-proteasome pathway, suggesting potential applications in age-related diseases.[16]

The diagram below illustrates a hypothetical mechanism where a derivative could act as an inhibitor in a cellular signaling pathway, a common strategy in drug development.



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Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Outlook

The **3-Iodo-2-methyl-benzoic acid ethyl ester** scaffold is a highly valuable platform in modern chemical and pharmaceutical research. Its strategic design combines features that allow for both fundamental biological interactions and versatile chemical manipulation. The ability to rapidly generate diverse libraries of derivatives through robust methods like the Suzuki cross-coupling reaction makes it an ideal starting point for hit-to-lead optimization campaigns. By systematically modifying the group at the 3-position, researchers can explore vast chemical

space to develop novel therapeutic agents with tailored properties and improved efficacy against a range of diseases.

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- An ester used as a medicine is: (a) Methyl acetate (b) Ethyl acetate (c) Ethyl benzoate (d)

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